molecular formula C16H16N2O4S B11507508 N-benzyl-2-[(2-hydroxyethyl)sulfanyl]-4-nitrobenzamide

N-benzyl-2-[(2-hydroxyethyl)sulfanyl]-4-nitrobenzamide

Cat. No.: B11507508
M. Wt: 332.4 g/mol
InChI Key: BUVXJRQEVDLZLM-UHFFFAOYSA-N
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Description

N-benzyl-2-[(2-hydroxyethyl)sulfanyl]-4-nitrobenzamide is an organic compound with the molecular formula C16H16N2O4S This compound features a benzyl group, a hydroxyethyl sulfanyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(2-hydroxyethyl)sulfanyl]-4-nitrobenzamide typically involves the reaction of benzylamine with 2-[(2-hydroxyethyl)sulfanyl]-4-nitrobenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(2-hydroxyethyl)sulfanyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-[(2-hydroxyethyl)sulfanyl]-4-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(2-hydroxyethyl)sulfanyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyethyl sulfanyl group can form hydrogen bonds and other interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-hydroxybenzamide
  • N-(2-hydroxyethyl)-4-nitrobenzamide
  • N-benzyl-2-ethoxy-3-methoxybenzamide

Uniqueness

N-benzyl-2-[(2-hydroxyethyl)sulfanyl]-4-nitrobenzamide is unique due to the presence of both a hydroxyethyl sulfanyl group and a nitrobenzamide moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

N-benzyl-2-(2-hydroxyethylsulfanyl)-4-nitrobenzamide

InChI

InChI=1S/C16H16N2O4S/c19-8-9-23-15-10-13(18(21)22)6-7-14(15)16(20)17-11-12-4-2-1-3-5-12/h1-7,10,19H,8-9,11H2,(H,17,20)

InChI Key

BUVXJRQEVDLZLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])SCCO

Origin of Product

United States

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